Anhydroicaritin

Description

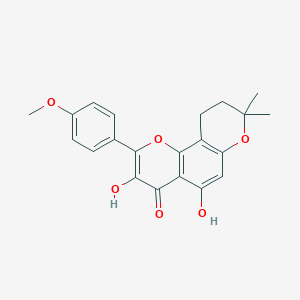

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHTBBOSVKORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316333 | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-86-7 | |

| Record name | β-Anhydroicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anhydroicaritin's Mechanism of Action in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroicaritin (AHI), a prenylated flavonoid derived from plants of the Epimedium genus, has emerged as a promising therapeutic agent in the context of breast cancer. Exhibiting a multi-faceted mechanism of action, AHI demonstrates selective cytotoxicity towards breast cancer cells through the modulation of key signaling pathways, induction of apoptosis, and inhibition of metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying anhydroicaritin's anti-cancer effects, with a focus on its impact on estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. Detailed experimental protocols, quantitative data, and visual representations of signaling cascades are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

Anhydroicaritin's anti-tumor activity in breast cancer is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the downregulation of Estrogen Receptor 1 (ESR1) signaling in ER+ breast cancer and the upregulation of Glutathione Peroxidase 1 (GPX1) to inhibit the Epithelial-Mesenchymal Transition (EMT) in metastatic breast cancer. Furthermore, evidence suggests the involvement of the PI3K/AKT pathway.

Targeting Estrogen Receptor-Positive (ER+) Breast Cancer

In ER+ breast cancer cells, anhydroicaritin exerts its cytotoxic effects by directly targeting the estrogen receptor signaling axis. Molecular docking and dynamics simulations have demonstrated a stable and energetically favorable interaction between AHI and ESR1.[1] This interaction leads to a dual-level regulation of ESR1 signaling:

-

Post-translational Modification: Anhydroicaritin reduces the phosphorylation of ERα, a critical step for its activation and subsequent transcriptional activity.[1]

-

Transcriptional Regulation: By inhibiting ERα phosphorylation, AHI leads to the downregulation of ESR1 mRNA expression.[1]

The attenuation of ESR1 signaling by anhydroicaritin subsequently leads to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival.[1] This cascade of events ultimately culminates in the induction of apoptosis in ER+ breast cancer cells, such as MCF-7 and ZR-75-1.[1] Notably, AHI shows selective cytotoxicity, with weaker effects observed in normal mammary epithelial cells.[1]

Inhibition of Metastasis via GPX1 Upregulation

Anhydroicaritin has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a crucial process for cancer cell invasion and metastasis.[2][3][4] This effect is mediated through the upregulation of Glutathione Peroxidase 1 (GPX1), a vital antioxidant enzyme.[2][3][4]

RNA sequencing of breast cancer cells (4T1 and MDA-MB-231) treated with anhydroicaritin revealed a significant enhancement of GPX1 expression.[2][3] Molecular docking and Drug Affinity Responsive Target Stability (DARTS) experiments have confirmed a direct binding interaction between AHI and the GPX1 protein.[2][3][4]

The AHI-induced increase in GPX1 levels leads to:

-

Increased E-cadherin expression: E-cadherin is an epithelial marker, and its upregulation signifies a reversal of the mesenchymal phenotype.[2][4][5]

-

Reduced N-cadherin and vimentin (B1176767) expression: These are mesenchymal markers, and their downregulation indicates an inhibition of EMT.[2][4][5]

-

Inhibition of tumor growth and metastasis: In vivo animal studies have demonstrated that anhydroicaritin significantly inhibits tumor growth and reduces the expression of the proliferation marker Ki-67 and EMT markers.[2][4][5]

Modulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in many cancers, including breast cancer.[6][7] While research on anhydroicaritin's direct and detailed effects on the PI3K/AKT pathway in breast cancer is still emerging, studies in other cancers, such as hepatocellular carcinoma, have shown that AHI can suppress tumor progression by inhibiting this pathway.[8] This suggests that the anti-cancer effects of anhydroicaritin in breast cancer may also be, at least in part, mediated through the modulation of PI3K/AKT signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of anhydroicaritin on breast cancer cells.

| Cell Line | Anhydroicaritin Concentration | Effect | Reference |

| 4T1 | 40 μM | Optimal concentration for inhibiting cell survival | [2] |

| MDA-MB-231 | 40 μM | Optimal concentration for inhibiting cell survival | [2] |

| 4T1 | 40 μM | Upregulation of GPX1 expression (RNA-seq) | [2][3][4] |

| MDA-MB-231 | 40 μM | Upregulation of GPX1 expression (RNA-seq) | [2][3][4] |

Table 1: Effective Concentrations of Anhydroicaritin in Breast Cancer Cell Lines.

| Protein/Gene | Effect | Cell Line(s) | Reference |

| ESR1 mRNA | Downregulated | MCF-7, ZR-75-1 | [1] |

| ERα Phosphorylation | Reduced | MCF-7, ZR-75-1 | [1] |

| GPX1 mRNA | Increased | 4T1, MDA-MB-231 | [2][3][4] |

| GPX1 Protein | Increased | 4T1, MDA-MB-231 | [2][3][4] |

| E-cadherin | Increased | Breast Cancer Cells | [2][4][5] |

| Vimentin | Reduced | Breast Cancer Cells | [2][4][5] |

| N-cadherin | Reduced | Breast Cancer Cells | [2][4][5] |

| Ki-67 | Reduced | In vivo tumor models | [2][4][5] |

| Cleaved Caspase-3 | Increased | In vivo tumor models | [2][5] |

Table 2: Effects of Anhydroicaritin on Key Protein and Gene Expression in Breast Cancer.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on anhydroicaritin's mechanism of action in breast cancer.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of anhydroicaritin on breast cancer cells.

-

Method:

-

Breast cancer cells (e.g., 4T1, MDA-MB-231) are seeded in 96-well plates.

-

After cell attachment, they are treated with varying concentrations of anhydroicaritin for a specified period (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[2][3][5]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins (e.g., GPX1, E-cadherin, Vimentin).

-

Method:

-

Cells are treated with anhydroicaritin and then lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3][5]

-

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure the mRNA expression levels of target genes (e.g., ESR1, GPX1).

-

Method:

-

Total RNA is extracted from anhydroicaritin-treated and control cells using a reagent like TRIzol.

-

The quality and quantity of RNA are assessed using a spectrophotometer.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

RT-qPCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers.

-

The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[2][3][5]

-

Confocal Immunofluorescence Analysis

-

Objective: To visualize the subcellular localization and expression of proteins like E-cadherin and vimentin.

-

Method:

-

Cells are grown on coverslips and treated with anhydroicaritin.

-

The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding is blocked with a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with primary antibodies against the target proteins.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and images are captured using a confocal microscope.[2][4][5]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of anhydroicaritin in a living organism.

-

Method:

-

Breast cancer cells (e.g., 4T1) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Once tumors are established, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives regular administration of anhydroicaritin (e.g., via intraperitoneal injection), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the experiment, the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67, GPX1, and EMT markers).[2][4][5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by anhydroicaritin and a typical experimental workflow for its investigation.

Caption: Anhydroicaritin's mechanism in ER+ breast cancer.

Caption: Anhydroicaritin's inhibition of EMT via GPX1.

Conclusion and Future Directions

Anhydroicaritin presents a compelling profile as a potential therapeutic agent for breast cancer, with distinct mechanisms of action in different subtypes. Its ability to target ESR1 signaling in ER+ tumors and inhibit EMT via GPX1 upregulation highlights its versatility. Further research should focus on elucidating the detailed molecular interactions of anhydroicaritin with its targets, exploring its effects on the PI3K/AKT pathway in greater depth within the context of breast cancer, and conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy. The development of anhydroicaritin or its derivatives could offer a novel therapeutic strategy, particularly for treatment-resistant and metastatic breast cancers.

References

- 1. Selective cytotoxicity of anhydroicaritin in ER-positive breast cancer via ESR1-mediated MAPK and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis [frontiersin.org]

- 4. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Anhydroicaritin signaling pathways involved in osteogenesis

An in-depth guide for researchers, scientists, and drug development professionals exploring the core signaling pathways of anhydroicaritin in osteogenesis.

Introduction

Anhydroicaritin, a flavonoid derived from plants of the Epimedium genus, has garnered significant attention for its potent osteogenic properties. Traditionally used in Chinese medicine to "strengthen bones," compounds from Epimedium are now being rigorously investigated for their therapeutic potential in bone regenerative medicine and for treating bone loss disorders like osteoporosis.[1][2] Anhydroicaritin, a metabolite of icariin (B1674258), stimulates the differentiation and maturation of osteoblasts—the cells responsible for bone formation—and inhibits the activity of osteoclasts, which resorb bone tissue.[2][3] This dual action makes it a compelling candidate for drug development.

This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by anhydroicaritin to promote osteogenesis. It summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes the complex biological interactions involved.

Core Signaling Pathways in Anhydroicaritin-Mediated Osteogenesis

Anhydroicaritin exerts its pro-osteogenic effects by modulating a network of interconnected signaling pathways crucial for bone formation. These include the Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and potentially the Wnt/β-catenin and Estrogen Receptor (ER) signaling cascades. Concurrently, it suppresses osteoclastogenesis by inhibiting the RANKL/SREBP2 pathway, thus tipping the balance of bone remodeling in favor of formation.

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is fundamental to bone and cartilage development.[4] BMPs, particularly BMP-2, are potent growth factors that induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. Anhydroicaritin has been shown to significantly enhance the mRNA expression of key osteogenic genes, including BMP-2.[5]

The pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[6] This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[6] These activated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, binding to the promoters of target genes like Runt-related transcription factor 2 (Runx2) and Osterix (OSX) to drive the osteogenic program.[4][5]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, is a critical regulator of cell proliferation, differentiation, and survival.[7] In osteogenesis, this pathway relays extracellular signals to the nucleus to control the expression of key transcription factors.[8] While direct studies on anhydroicaritin are limited, its precursor, icariin, is known to activate the ERK, p38, and JNK pathways to promote osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[7][9] The ERK pathway, in particular, is known to phosphorylate and enhance the activity of Runx2.[8] Given that anhydroicaritin upregulates Runx2 and OSX, it is highly probable that it engages the MAPK pathway.[5]

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a master regulator of bone mass.[10] Activation of this pathway is crucial for osteoblast proliferation and differentiation.[11] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for degradation.[12] When a Wnt ligand binds to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, this complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[13] There, it partners with TCF/LEF transcription factors to activate genes controlling osteoblastogenesis.[14] Related compounds like icariin are known to activate this pathway, often by downregulating inhibitors like Sclerostin (SOST).[10][15]

Inhibition of Osteoclast Differentiation via RANKL/SREBP2

Bone health depends on the balance between bone formation by osteoblasts and bone resorption by osteoclasts. Anhydroicaritin contributes to a net gain in bone mass not only by promoting osteoblast function but also by actively suppressing osteoclast differentiation.[3] It achieves this by inhibiting Sterol Regulatory Element-Binding Protein 2 (SREBP2), a transcription factor involved in cholesterol metabolism that has also been implicated in osteoclastogenesis.[3][16] By decreasing the levels of SREBP2 and its target genes in response to Receptor Activator of Nuclear Factor-κB Ligand (RANKL)—the primary cytokine that drives osteoclast formation—anhydroicaritin effectively inhibits the generation of mature, bone-resorbing osteoclasts.[3] This mechanism is particularly relevant in pathological conditions like diabetic osteoporosis, where anhydroicaritin has been shown to rescue bone loss in vivo.[3]

Quantitative Data on Anhydroicaritin's Osteogenic Effects

The pro-osteogenic activity of anhydroicaritin has been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings.

Table 1: In Vitro Effects of Anhydroicaritin on Osteoblast Proliferation and Differentiation

| Parameter | Cell Line | Concentration Range | Observation | Citation(s) |

| Cell Proliferation | MC3T3-E1 | 10⁻⁷ - 10⁻⁵ mol/L | Increased cell proliferation over a 72-hour period. | [1] |

| ALP Activity | MC3T3-E1 | 10⁻⁷ - 10⁻⁵ mol/L | Significantly promoted ALP activity, a marker of early osteoblast differentiation. | [1] |

| Mineralization | MC3T3-E1 | 10⁻⁷ - 10⁻⁵ mol/L | Stimulated the formation of mineralized nodules (Alizarin Red staining). | [1] |

| Gene Expression | Rat Osteoblasts | 10⁻⁵ mol/L | Enhanced mRNA levels of BMP-2, Osterix (OSX), and Runx-2. | [5] |

| Protein Content | Rat Osteoblasts | 10⁻⁵ mol/L | Increased protein content of Type I Collagen. | [5] |

Table 2: In Vivo Effects of Anhydroicaritin Phytosomes (AIP) in Ovariectomized (OVX) Rats

| Parameter | Treatment Group | Dosage | Outcome Compared to OVX Model | Citation(s) |

| Serum ALP | AIP (Middle & High Dose) | 30 & 60 mg/kg | Decreased elevated serum Alkaline Phosphatase levels. | [17] |

| Bone Mineral Density | AIP (Middle & High Dose) | 30 & 60 mg/kg | Increased Bone Mineral Density (BMD) of the femur. | [17] |

| Bone Biomechanics | AIP (Middle & High Dose) | 30 & 60 mg/kg | Improved biomechanical properties (e.g., maximum load, stiffness) of vertebrae. | [17] |

| Bone Histomorphometry | AIP (Middle & High Dose) | 30 & 60 mg/kg | Increased trabecular area and bone formation rate (BFR). | [17] |

| Uterine Effects | All AIP Groups | 15, 30, 60 mg/kg | No hyperplastic change observed, unlike the estrogen-treated group. | [17] |

Experimental Protocols

Standardized protocols are essential for reproducing and comparing data on the osteogenic effects of anhydroicaritin.

General Experimental Workflow

The assessment of a compound's osteogenic potential typically follows a multi-stage process, from initial cell-based assays to in vivo validation.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be measured colorimetrically.

-

Cell Seeding and Treatment: Plate osteoprogenitor cells (e.g., MC3T3-E1) in 24-well plates and culture until 80-90% confluent.[18]

-

Osteogenic Induction: Replace the growth medium with an osteogenic induction medium (OIM) containing ascorbic acid, β-glycerophosphate, and dexamethasone, supplemented with various concentrations of anhydroicaritin. Culture for 3-7 days.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

-

Enzymatic Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. Incubate at 37°C for 15-30 minutes.

-

Measurement: Stop the reaction by adding NaOH. Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.

Alizarin Red S (ARS) Staining for Mineralization

ARS is a dye that specifically binds to calcium deposits, staining them a bright orange-red, which indicates the formation of a mineralized matrix by mature osteoblasts.[19]

-

Cell Culture: Culture cells in OIM with anhydroicaritin for 14-21 days, changing the medium every 2-3 days.[18]

-

Fixation: Gently aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20][21]

-

Washing: Aspirate the fixative and wash the cells 2-3 times with deionized water to remove any residual fixative.[20]

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 20-30 minutes.[19][21]

-

Final Wash: Carefully aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove unbound dye.[21]

-

Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium nodules under a bright-field microscope.

-

Quantification (Optional): To quantify mineralization, elute the bound stain using 10% cetylpyridinium (B1207926) chloride for 30 minutes.[20] Measure the absorbance of the eluate at 562 nm.[20]

Western Blot for Protein Expression

Western blotting is used to detect and quantify specific proteins (e.g., Runx2, p-ERK, β-catenin) to confirm the activation of signaling pathways.

-

Protein Extraction: Treat cells with anhydroicaritin for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[22]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Runx2, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[23]

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of key osteogenic marker genes (e.g., ALP, Runx2, OSX, BMP-2).

-

RNA Extraction: Culture cells with anhydroicaritin for the specified duration. Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or spin columns).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene, and a SYBR Green or TaqMan master mix.

-

Amplification: Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).[22]

References

- 1. Effects of anhydroicaritin and 2"-hydroxy-3"-en-anhydroicaritin on the proliferation and differentiation of MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Anhydroicaritin, a SREBPs inhibitor, inhibits RANKL-induced osteoclastic differentiation and improves diabetic osteoporosis in STZ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMP signaling pathways in cartilage and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Icaritin promotes the osteogenesis of bone marrow mesenchymal stem cells via the regulation of sclerostin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AhR and Wnt/β-Catenin Signaling Pathways and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Icariin Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/ β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Experimental study on effect of anhydroicaritin phytosomes in preventing and treating bone loss and enhancing bone quality in ovariectomized osteoporosis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promocell.com [promocell.com]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. oricellbio.com [oricellbio.com]

- 21. sciencellonline.com [sciencellonline.com]

- 22. Identification of Biomarkers That Modulate Osteogenic Differentiation in Mesenchymal Stem Cells Related to Inflammation and Immunity: A Bioinformatics-Based Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Anhydroicaritin: A Technical Guide for Researchers and Drug Development Professionals

Anhydroicaritin , a significant derivative of flavonoids found in Epimedium species, has emerged as a compound of interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth overview of anhydroicaritin, focusing on its synthesis, cytotoxic effects on cancer cells, and its modulation of key signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development.

Extraction from Epimedium and Synthesis of Anhydroicaritin

Anhydroicaritin is primarily derived from icariin (B1674258), a major flavonoid glycoside present in various Epimedium species. The process typically involves the extraction of icariin from the plant material followed by enzymatic or chemical conversion to icaritin (B1674259) and subsequently to anhydroicaritin.

Extraction of Icariin from Epimedium Species

A common method for obtaining icariin involves the extraction of total flavonoids from the dried and powdered leaves of Epimedium. This is followed by purification steps to isolate icariin.

Experimental Protocol: Extraction and Purification of Icariin

-

Extraction:

-

The dried and powdered leaves of an Epimedium species are extracted with an aqueous ethanol (B145695) solution (e.g., 70% ethanol) under heating, often assisted by microwave or ultrasonic methods to improve efficiency.[1][2]

-

The resulting extract is filtered to remove solid plant material.

-

-

Concentration and Initial Purification:

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

This crude extract is then subjected to macroporous resin column chromatography for initial purification. The column is typically washed with deionized water to remove polar impurities, followed by a stepwise elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 90%).[3]

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in icariin.

-

-

Final Purification:

-

The icariin-rich fractions are pooled, concentrated, and may be further purified by recrystallization from a solvent system like acetone-water to obtain icariin of high purity.

-

Synthesis of Anhydroicaritin from Icaritin

Anhydroicaritin can be synthesized from its precursor, icaritin. This conversion can be achieved through enzymatic hydrolysis or chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of Icaritin from Icariin

This method utilizes a specific flavonoid-glycosidase to hydrolyze icariin to icaritin.

-

Enzyme Production:

-

A suitable microorganism, such as Aspergillus sp. y848, is cultured in a medium containing a wheat bran extract and Epimedium leaf powder, which acts as an inducer for the production of the flavonoid-glycosidase.[4]

-

The crude enzyme is harvested from the culture medium.

-

-

Enzymatic Hydrolysis:

-

Icariin is dissolved in an appropriate buffer solution (e.g., 0.02 M acetate (B1210297) buffer, pH 5.0).[4]

-

The crude enzyme solution is added to the icariin solution.

-

The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a specific duration (e.g., 18-24 hours) with gentle stirring.[4]

-

The progress of the reaction is monitored by TLC or HPLC.

-

-

Isolation and Purification of Icaritin:

-

Upon completion of the reaction, the precipitated icaritin is collected by centrifugation.[4]

-

The product is washed with water and dried. Further purification can be achieved by recrystallization.

-

Experimental Protocol: Chemical Synthesis of Anhydroicaritin from Icaritin

A straightforward method for the synthesis of β-anhydroicaritin from icaritin involves treatment with formic acid under microwave assistance, which has been reported to produce the compound in good yield.[5] A total synthesis route for anhydroicaritin has also been developed, starting from simpler chemical precursors.[6]

Cytotoxic Activity of Anhydroicaritin

Anhydroicaritin has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Data Presentation: IC50 Values of Anhydroicaritin and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Anhydroicaritin | MDA-MB-231 | Breast Cancer | 278.68 (at 24h) | [7] |

| Anhydroicaritin | 4T1 | Breast Cancer | 319.83 (at 24h) | [7] |

| β-Anhydroicaritin Derivative | Hela | Cervical Cancer | <10 | [5] |

| β-Anhydroicaritin Derivative | HCC1954 | Breast Cancer | <10 | [5] |

| β-Anhydroicaritin Derivative | SK-OV-3 | Ovarian Cancer | <10 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of anhydroicaritin (or a vehicle control, typically DMSO).[10]

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

-

-

Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percent viability against the log of the anhydroicaritin concentration.

-

Modulation of Signaling Pathways

Anhydroicaritin exerts its biological effects by modulating key intracellular signaling pathways, notably the PI3K/Akt and MAPK pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

Anhydroicaritin has been shown to suppress tumor progression in hepatocellular carcinoma by inhibiting the PI3K/Akt signaling pathway.[11][12] This inhibition leads to a decrease in the phosphorylation of key downstream targets.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

-

Cell Lysis:

-

Cancer cells treated with anhydroicaritin and control cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

-

Protein Quantification:

-

The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest, such as total Akt, phospho-Akt (p-Akt), total PI3K, and phospho-PI3K (p-PI3K). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the effect of anhydroicaritin on pathway activation.[11]

-

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. While direct and detailed studies on anhydroicaritin's effect on the MAPK pathway are less prevalent than for the PI3K/Akt pathway, its structural similarity to other flavonoids that modulate this pathway suggests it may also have an impact. Further research is warranted to fully elucidate its role. The experimental protocol for investigating the MAPK pathway would be similar to the Western blot analysis described for the PI3K/Akt pathway, using antibodies specific to MAPK pathway components such as ERK, p-ERK, JNK, p-JNK, p38, and p-p38.

Pharmacokinetics of Anhydroicaritin

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development as a therapeutic agent. While comprehensive in vivo pharmacokinetic data specifically for anhydroicaritin is limited, studies on its precursor, icaritin, provide some insights. Icaritin is known to be rapidly metabolized, primarily through glucuronidation.[13] The bioavailability of many flavonoids, including those from Epimedium, is often low due to factors such as poor solubility and extensive first-pass metabolism. Further in vivo studies in animal models are necessary to fully characterize the pharmacokinetic profile of anhydroicaritin.

Typical Parameters Investigated in Preclinical Pharmacokinetic Studies:

-

Absorption: Bioavailability, Cmax (maximum plasma concentration), Tmax (time to reach Cmax).

-

Distribution: Volume of distribution, tissue distribution.

-

Metabolism: Identification of metabolites, metabolic pathways.

-

Excretion: Clearance, half-life, routes of excretion.

These parameters are typically determined by administering the compound to animal models (e.g., rats, mice) via different routes (e.g., intravenous, oral) and analyzing blood and tissue samples over time using techniques like LC-MS/MS.[13]

Conclusion

Anhydroicaritin, a derivative of Epimedium flavonoids, exhibits promising anti-cancer properties through the induction of cytotoxicity and the modulation of critical cell signaling pathways such as the PI3K/Akt pathway. This technical guide provides a foundational understanding of its synthesis, biological activities, and the experimental methodologies used for its investigation. Further research, particularly in the area of in vivo pharmacokinetics and the elucidation of its effects on other signaling pathways, will be crucial for its potential development as a therapeutic agent.

References

- 1. CN103396463A - Method for extracting icariin from epimedium - Google Patents [patents.google.com]

- 2. WO2007031140A2 - Extracts from epimedium species method for production and use thereof - Google Patents [patents.google.com]

- 3. WO2008138243A1 - A preparation method of icaritin - Google Patents [patents.google.com]

- 4. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN109776559B - Method for preparing dehydrated icaritin through total synthesis - Google Patents [patents.google.com]

- 7. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Anhydroicaritin for Osteoporosis Treatment: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on inhibiting bone resorption or promoting bone formation. Anhydroicaritin, a flavonoid derived from plants of the Epimedium genus, has emerged as a promising natural compound in preclinical studies for the treatment of osteoporosis. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of anhydroicaritin, with a focus on its effects on osteoblasts and osteoclasts, the underlying molecular mechanisms, and its efficacy in animal models of osteoporosis.

In Vivo Preclinical Studies

Anhydroicaritin has been evaluated in two key animal models that mimic different forms of osteoporosis: the ovariectomized (OVX) rat model for postmenopausal osteoporosis and the streptozotocin (B1681764) (STZ)-induced diabetic mouse model for diabetic osteoporosis.

Ovariectomized (OVX) Rat Model

The OVX rat is a well-established and widely used model for studying postmenopausal osteoporosis, as the estrogen deficiency induced by ovariectomy leads to bone loss patterns similar to those observed in postmenopausal women.[1][2]

Quantitative Data from OVX Rat Studies

| Parameter | Model Group (OVX) | Anhydroicaritin Phytosomes (AIP) - Middle Dose (30 mg/kg) | Anhydroicaritin Phytosomes (AIP) - High Dose (60 mg/kg) | Estrogen Group | Sham Group | Reference |

| Serum Alkaline Phosphatase (ALP) | Increased | Decreased | Decreased | Decreased | Normal | [3] |

| Urine Calcium (u-Ca) | Increased | Decreased | Decreased | Decreased | Normal | [3] |

| Urine Deoxypyridinoline/Creatinine (D-Pyr/Cr) | Increased | Decreased | Decreased | Decreased | Normal | [3] |

| Femur Bone Mineral Density (BMD) | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Calcium (b-Ca) | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Phosphorus (b-P) | Reduced | Increased | Increased | Increased | Normal | [3] |

| Biomechanical Properties (4th Lumbar Vertebrae) | ||||||

| Elastic Load | Reduced | Increased | Increased | Increased | Normal | [3] |

| Maximum Load | Reduced | Increased | Increased | Increased | Normal | [3] |

| Break Load | Reduced | Increased | Increased | Increased | Normal | [3] |

| Stiffness | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Histomorphometry (Static Parameters) | ||||||

| Total Tissue Area | Reduced | Increased | Increased | Increased | Normal | [3] |

| Trabecular Area | Reduced | Increased | Increased | Increased | Normal | [3] |

| Trabecular Perimeter | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Histomorphometry (Dynamic Parameters) | ||||||

| % Labeled Perimeter (% L Pm) | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Formation Rate/Bone Volume (BFR/BV) | Reduced | Increased | Increased | Increased | Normal | [3] |

| Bone Formation Rate/Total Volume (BFR/TV) | Reduced | Increased | Increased | Increased | Normal | [3] |

Note: The study on anhydroicaritin phytosomes (AIP) demonstrated that AIP could inhibit the enhanced bone turnover induced by ovariectomy and improve BMD and biomechanical properties of vertebrae without uterine stimulation.[3] The estrogen group, while effective, showed endometrial hyperplasia, a side effect not observed in the AIP groups.[3]

Streptozotocin (STZ)-Induced Diabetic Mouse Model

Diabetes mellitus is a known risk factor for osteoporosis. The STZ-induced diabetic mouse model is utilized to study the effects of hyperglycemia and insulin (B600854) deficiency on bone metabolism.[4][5] In this model, STZ, a chemical toxic to pancreatic β-cells, is administered to induce a state of diabetes.

Key Findings from STZ-Induced Diabetic Mouse Studies

In STZ-induced diabetic mice, a significant increase in osteoclast numbers and deterioration of bone structure is observed.[3][4][6] Anhydroicaritin treatment in this model has been shown to:

In Vitro Preclinical Studies

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms by which anhydroicaritin exerts its effects on bone cells. These studies have primarily focused on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Effects on Osteoblasts

Anhydroicaritin has been shown to promote the proliferation and differentiation of osteoblastic cells.

Quantitative Data from Osteoblast Studies

| Cell Line | Treatment | Concentration | Effect | Assay | Reference |

| MC3T3-E1 | Anhydroicaritin | 10⁻⁷ - 10⁻⁵ mol/L | Improved proliferation | Cell Proliferation Assay | [7] |

| MC3T3-E1 | Anhydroicaritin | Not specified | Promoted differentiation, enhanced ALP activity | Alkaline Phosphatase (ALP) Activity Assay | [7] |

| MC3T3-E1 | Anhydroicaritin | Not specified | Stimulated formation of mineralization nodules | Alizarin Red S Staining | [7] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Significantly promoted ALP activity | ALP Activity Assay | [8] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Significantly increased calcium content | Calcium Content Assay | [8] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Significantly increased osteocalcin (B1147995) content | Osteocalcin Assay | [8] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Increased number of CFU-F(ALP) and mineralized nodules | CFU-F(ALP) and Mineralized Nodule Staining | [8] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Enhanced mRNA levels of BMP-2, OSX, and Runx-2 | qPCR | [8] |

| Rat Osteoblasts | Anhydroicaritin | 1 x 10⁻⁵ mol/L | Raised protein content of collagen-I | Western Blot/ELISA | [8] |

Effects on Osteoclasts

A key mechanism of anhydroicaritin's anti-osteoporotic effect is its ability to inhibit osteoclast differentiation and function.

Key Findings from Osteoclast Studies

-

Anhydroicaritin suppresses RANKL-induced osteoclast differentiation without significant cytotoxicity.[4][6]

-

It decreases the levels of Sterol Regulatory Element-Binding Protein 2 (SREBP2) and its target genes in RANKL-induced osteoclasts.[4][6] SREBP2 is a transcription factor that has been implicated in osteoclastogenesis.[4][6][9]

Molecular Mechanisms of Action

The primary molecular mechanism identified for anhydroicaritin's action in bone metabolism is the inhibition of the SREBP2 signaling pathway in osteoclasts.

Inhibition of the SREBP2 Signaling Pathway in Osteoclasts

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a critical cytokine for osteoclast differentiation, activation, and survival. Anhydroicaritin has been shown to interfere with the RANKL signaling cascade by targeting SREBP2.

References

- 1. Utility of the ovariectomized rat as a model for human osteoporosis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anhydroicaritin, a SREBPs inhibitor, inhibits RANKL-induced osteoclastic differentiation and improves diabetic osteoporosis in STZ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydroicaritin, a SREBPs inhibitor, inhibits RANKL-induced osteoclastic differentiation and improves diabetic osteoporosis in STZ-induced mice. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Experimental study on effect of anhydroicaritin phytosomes in preventing and treating bone loss and enhancing bone quality in ovariectomized osteoporosis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Dual targeting of SREBP2 and ERRα by carnosic acid suppresses RANKL-mediated osteoclastogenesis and prevents ovariectomy-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]

Anhydroicaritin: A Deep Dive into its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Anhydroicaritin (AHI), a flavonoid derived from the medicinal herb Epimedium, has garnered significant attention for its potential therapeutic applications, particularly for its anti-inflammatory effects. This technical guide synthesizes the current in vitro research, offering a detailed examination of the molecular mechanisms, experimental protocols, and quantitative data that underpin its anti-inflammatory properties.

Core Anti-inflammatory Mechanisms

Anhydroicaritin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production. In vitro studies, predominantly in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7, have demonstrated that AHI can significantly reduce the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner.[1] This inhibition is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The foundational mechanism of AHI's anti-inflammatory action lies in its ability to interfere with two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Anhydroicaritin has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[1] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, AHI effectively halts the NF-κB signaling cascade, leading to a downstream reduction in the expression of various pro-inflammatory genes.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. Anhydroicaritin has been observed to significantly inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] By preventing the activation of these kinases, AHI disrupts the signaling relay that would otherwise lead to the production of inflammatory cytokines and mediators.

While direct studies on Anhydroicaritin's effect on the NLRP3 inflammasome are still emerging, research on its parent compound, icariin, has shown inhibitory effects on this multi-protein complex, suggesting a potential avenue for AHI's anti-inflammatory action.[2][3] The NLRP3 inflammasome is a critical component of the innate immune system, and its activation leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory effects of Anhydroicaritin.

| Cell Line | Inflammatory Stimulus | Mediator/Target | Concentration of AHI | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS (1mg/L) | Nitric Oxide (NO) | 0.5, 2.5, 12.5 mg/L | Concentration-dependent reduction (p<0.01 or p<0.05) | [1] |

| RAW 264.7 | LPS (1mg/L) | Prostaglandin E2 (PGE2) | 0.5, 2.5, 12.5 mg/L | Concentration-dependent reduction (p<0.01 or p<0.05) | [1] |

| RAW 264.7 | LPS (1mg/L) | iNOS protein expression | 0.5, 2.5, 12.5 mg/L | Concentration-dependent reduction | [1] |

| RAW 264.7 | LPS (1mg/L) | COX-2 protein expression | 0.5, 2.5, 12.5 mg/L | Concentration-dependent reduction | [1] |

| RAW 264.7 | LPS (1mg/L) | ERK phosphorylation | 0.5, 2.5, 12.5 mg/L | Significant inhibition | [1] |

| RAW 264.7 | LPS (1mg/L) | p38 phosphorylation | 0.5, 2.5, 12.5 mg/L | Significant inhibition | [1] |

| RAW 264.7 | LPS (1mg/L) | JNK phosphorylation | 0.5, 2.5, 12.5 mg/L | Significant inhibition | [1] |

| RAW 264.7 | LPS (1mg/L) | p65-NF-κB nuclear translocation | Not specified | Inhibition | [1] |

| MDA-MB-231 | - | Cell Viability (IC50) | 278.68 µM (at 24h) | - | [4][5] |

| 4T1 | - | Cell Viability (IC50) | 319.83 µM (at 24h) | - | [4][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the in vitro anti-inflammatory properties of Anhydroicaritin.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 mg/L. Anhydroicaritin is added to the cell cultures at various concentrations (e.g., 0.5, 2.5, or 12.5 mg/L) for a specified pre-treatment time (e.g., 1 hour) before the addition of LPS.[1]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2 and various cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of Anhydroicaritin on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Cells are treated as described above and then harvested at a specific time point (e.g., 30 minutes after LPS stimulation for MAPK activation).[1]

-

Total cellular proteins are extracted, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, total JNK, IκBα, p65, COX-2, iNOS, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunocytochemistry for NF-κB Translocation

-

Objective: To visualize the effect of Anhydroicaritin on the nuclear translocation of the p65 subunit of NF-κB.

-

Procedure:

-

Cells are grown on coverslips and treated as described.

-

The cells are then fixed and permeabilized.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, a fluorescently labeled secondary antibody is added.

-

The coverslips are mounted on slides, and the subcellular localization of p65 is observed using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by Anhydroicaritin and a typical experimental workflow for its in vitro evaluation.

Caption: Anhydroicaritin inhibits the NF-κB signaling pathway.

Caption: Anhydroicaritin attenuates the MAPK signaling pathway.

Caption: In vitro experimental workflow for Anhydroicaritin.

References

- 1. Regulation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells by 2''-hydroxy-3''-en-anhydroicaritin involves down-regulation of NF-kappaB and MAPK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Icariin restrains NLRP3 inflammasome-mediated Th2 immune responses and ameliorates atopic dermatitis through modulating a novel lncRNA MALAT1/miR-124-3p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icariin restrains NLRP3 inflammasome-mediated Th2 immune responses and ameliorates atopic dermatitis through modulating a novel lncRNA MALAT1/miR-124-3p axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis [frontiersin.org]

Anhydroicaritin's Modulation of MAPK/ERK/JNK Signaling: A Technical Guide for Researchers

Anhydroicaritin (AHI), a prenylflavonoid derived from plants of the Epimedium genus, has garnered significant interest for its therapeutic potential in various diseases, including cancer and osteoporosis. At the core of its mechanism of action lies its ability to modulate key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth analysis of anhydroicaritin's regulatory effects on the ERK, JNK, and p38 MAPK signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Concepts: The MAPK Signaling Network

The MAPK pathways are crucial signaling cascades that transduce extracellular signals into intracellular responses, governing a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. The three major well-characterized MAPK pathways are:

-

Extracellular signal-regulated kinase (ERK) pathway: Primarily associated with cell proliferation, survival, and differentiation.

-

c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by cellular stress and inflammatory cytokines, playing a key role in apoptosis and inflammation.

-

p38 MAPK pathway: Also activated by stress and inflammatory signals, it is critically involved in inflammation and apoptosis.

Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

Anhydroicaritin's Impact on MAPK Signaling: Quantitative Insights

Anhydroicaritin has been shown to exert a dose-dependent influence on the MAPK signaling pathways in various cell types. The following tables summarize the available quantitative data on the effects of anhydroicaritin on cell viability and the MAPK pathways.

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | 24 hours | 278.68 | [1] |

| 4T1 | Breast Cancer | MTT Assay | 24 hours | 319.83 | [1] |

| MCF-7 | Breast Cancer | MTT Assay | 48 hours | ~10-20 | |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 hours | ~20-40 |

Table 1: Cytotoxicity of Anhydroicaritin in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of anhydroicaritin in different cancer cell lines, indicating its potency in inhibiting cell viability.

| Cell Line | Pathway Component | Anhydroicaritin Concentration (µM) | Observed Effect | Reference |

| MCF-7 | p-ERK/ERK | 10, 20 | Attenuation of phosphorylation | [2] |

| ZR-75-1 | p-ERK/ERK | 10, 20 | Attenuation of phosphorylation | [2] |

| HepG2 | p-PI3K/PI3K | 20, 40 | Suppression of phosphorylation | [3] |

| HepG2 | p-AKT/AKT | 20, 40 | Suppression of phosphorylation | [3] |

| 4T1 | GPX1 mRNA | 40 | Upregulation | [1] |

| MDA-MB-231 | GPX1 mRNA | 40 | Upregulation | [1] |

Table 2: Modulation of MAPK and Related Signaling Pathways by Anhydroicaritin. This table summarizes the observed effects of anhydroicaritin on the phosphorylation status and expression of key proteins in the MAPK and related signaling pathways.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Anhydroicaritin's regulation of the MAPK/ERK pathway in ER-positive breast cancer.

Figure 2: A generalized workflow for analyzing MAPK pathway protein expression by Western blot.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature concerning anhydroicaritin's effects on the MAPK pathway.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of anhydroicaritin on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Anhydroicaritin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of anhydroicaritin in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the anhydroicaritin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest anhydroicaritin concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This technique is employed to detect and quantify the expression and phosphorylation status of MAPK pathway proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-JNK, rabbit anti-JNK, rabbit anti-p-p38, rabbit anti-p38, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Protocol:

-

Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of genes involved in the MAPK pathway.

Materials:

-

Treated and untreated cells

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for MAPK1 (ERK2), MAPK8 (JNK1), MAPK14 (p38α), and a housekeeping gene like GAPDH or ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction in a total volume of 20 µL containing 10 µL of SYBR Green master mix, 0.5 µM of each forward and reverse primer, and 1 µL of cDNA.

-

Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.

Concluding Remarks

Anhydroicaritin demonstrates significant potential as a modulator of the MAPK/ERK/JNK signaling pathways. Its ability to attenuate pro-proliferative ERK signaling while potentially influencing the stress-activated JNK and p38 pathways underscores its multifaceted mechanism of action. The data presented in this guide highlight the importance of further research to fully elucidate the context-dependent effects of anhydroicaritin on these critical signaling cascades. A deeper understanding of its molecular interactions will be pivotal for the development of anhydroicaritin-based therapeutics for a range of diseases. Future studies should focus on generating comprehensive quantitative data across various cell types and in vivo models to build a more complete picture of its therapeutic potential.

References

- 1. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective cytotoxicity of anhydroicaritin in ER-positive breast cancer via ESR1-mediated MAPK and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Anhydroicaritin's Inhibition of the JAK2/STAT3/AKT Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroicaritin (AHI), a flavonoid derived from the traditional Chinese medicine Epimedium, is emerging as a promising small molecule with therapeutic potential in various diseases, including cancer. Its mechanism of action is multifaceted, with a growing body of evidence pointing towards its interaction with key cellular signaling pathways that are often dysregulated in pathological conditions. This technical guide provides an in-depth exploration of the inhibitory effects of anhydroicaritin on the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) and the phosphoinositide 3-kinase (PI3K)/AKT signaling cascades. While much of the detailed mechanistic data on direct pathway inhibition comes from its close structural analog, icaritin (B1674259), the available research on anhydroicaritin suggests a similar and significant role in modulating these critical pathways. This document consolidates the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Core Signaling Pathways: JAK2/STAT3 and PI3K/AKT

The JAK/STAT and PI3K/AKT pathways are central to cellular processes such as proliferation, survival, differentiation, and inflammation. Their aberrant activation is a hallmark of many cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.

-

The JAK2/STAT3 Pathway: This pathway is a primary signaling route for numerous cytokines and growth factors. Upon ligand binding to its receptor, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and activation of target gene transcription. Constitutive activation of this pathway promotes tumor cell survival, proliferation, and angiogenesis.

-

The PI3K/AKT Pathway: This pathway is a crucial mediator of cell survival and proliferation. Growth factor signaling activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation while inhibiting apoptosis.

Quantitative Data on the Inhibitory Effects of Anhydroicaritin and Icaritin

The following tables summarize the available quantitative data on the effects of anhydroicaritin and its closely related analog, icaritin, on the JAK2/STAT3 and PI3K/AKT pathways. It is important to note that direct IC50 values for anhydroicaritin on these specific kinases are not yet widely reported in the literature. The data for icaritin is included to provide a strong indication of the potential inhibitory activity of anhydroicaritin.

Table 1: Inhibitory Concentration (IC50) Values

| Compound | Target Cell Line | Assay | IC50 Value (µM) | Reference |

| Icaritin | K562 (Chronic Myeloid Leukemia) | Proliferation Assay | 8 | [1] |

| Icaritin | Primary CML Cells (Chronic Phase) | Proliferation Assay | 13.4 | [1] |

| Icaritin | Primary CML Cells (Blast Crisis) | Proliferation Assay | 18 | [1] |

Table 2: Effects on Protein Phosphorylation and Expression

| Compound | Cell Line | Target Protein | Effect | Reference |

| Anhydroicaritin | HepG2 (Hepatocellular Carcinoma) | p-PI3K | Suppressed | [2] |

| Anhydroicaritin | HepG2 (Hepatocellular Carcinoma) | p-AKT | Suppressed | [2] |

| Anhydroicaritin | HepG2 (Hepatocellular Carcinoma) | Bcl-2 | Significantly decreased | [2] |

| Anhydroicaritin | HepG2 (Hepatocellular Carcinoma) | Bax | Significantly upregulated | [2] |

| Icaritin | U266 (Multiple Myeloma) | p-JAK2 | Dose-dependent inhibition | [3] |

| Icaritin | U266 (Multiple Myeloma) | p-STAT3 | Dose-dependent inhibition | [3] |

| Icaritin | 786-O and Renca (Renal Cell Carcinoma) | p-JAK2 | Inhibition | [2] |

| Icaritin | 786-O and Renca (Renal Cell Carcinoma) | p-STAT3 (constitutive & IL-6 induced) | Dose-dependent inhibition | [2] |

| Icaritin | 786-O and Renca (Renal Cell Carcinoma) | p-AKT (IL-6 induced) | Modest inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of anhydroicaritin on the JAK2/STAT3/AKT pathway.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of anhydroicaritin on cell proliferation and viability.

-

Cell Seeding: Seed cells (e.g., HepG2, 786-O) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of anhydroicaritin for specified time points (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the JAK2/STAT3/AKT pathway.

-

Cell Lysis:

-

Treat cells with the desired concentrations of anhydroicaritin for the specified duration.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[2]

-

SDS-PAGE:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[2]

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK2, STAT3, and AKT, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation.[2]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-